molecular formula C16H35OPS B136758 Diisooctylthiophosphinic acid CAS No. 132767-86-3

Diisooctylthiophosphinic acid

Cat. No.: B136758
CAS No.: 132767-86-3
M. Wt: 306.5 g/mol
InChI Key: KUYLHALFMPOMKK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diisooctylthiophosphinic acid primarily targets transition metals . It acts as a complexing agent , binding to these metals and altering their chemical properties .

Mode of Action

The compound interacts with its targets through a process known as chelation . This involves the formation of multiple bonds between the this compound and the transition metal, resulting in a stable, ring-like structure . This interaction can significantly alter the properties of the metal, including its reactivity and solubility .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific transition metal involved. The compound’s chelating action can disrupt normal metal-dependent processes, potentially leading to downstream effects such as changes in enzyme activity or protein function .

Pharmacokinetics

Given its use as a chelating agent, it is likely that its bioavailability and pharmacokinetics are heavily influenced by its interactions with transition metals .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific transition metal being targeted. By chelating these metals, the compound can alter their behavior and disrupt their normal biological functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of certain transition metals in the environment can affect the compound’s ability to chelate and thus its overall effectiveness . Additionally, factors such as pH and temperature can impact the stability of the compound and its chelates .

Preparation Methods

Diisooctylthiophosphinic acid, can be synthesized through various methods. One common synthetic route involves the reaction of phosphorous trichloride with 2,4,4-trimethylpentanol in the presence of a base. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours. Industrial production methods often involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Diisooctylthiophosphinic acid, undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphinothioic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphinothioic acid esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Diisooctylthiophosphinic acid, has a wide range of scientific research applications:

Comparison with Similar Compounds

Diisooctylthiophosphinic acid, can be compared with other similar compounds such as:

The uniqueness of phosphinothioic acid, bis(2,4,4-trimethylpentyl)-, lies in its specific structure, which provides enhanced stability and selectivity in metal complexation compared to other similar compounds .

Properties

IUPAC Name

hydroxy-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35OPS/c1-13(9-15(3,4)5)11-18(17,19)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYLHALFMPOMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CP(=S)(CC(C)CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888952
Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132767-86-3
Record name Cyanex 302
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132767-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
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Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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